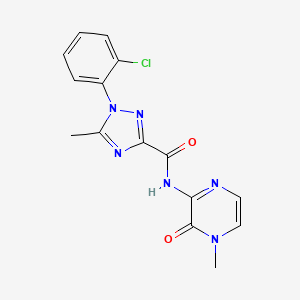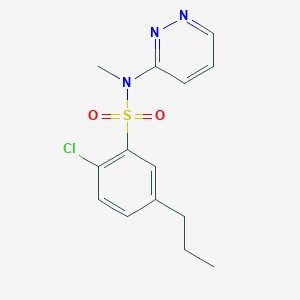![molecular formula C18H24F2N2O2 B6622946 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DF-MPPO and is known for its ability to modulate the activity of certain receptors in the brain. In
作用機序
The mechanism of action of DF-MPPO involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The binding of DF-MPPO to the sigma-1 receptor results in the modulation of intracellular signaling pathways, which can lead to changes in cellular function and behavior. Additionally, DF-MPPO has been shown to have an effect on the activity of certain ion channels, which can further modulate cellular function.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DF-MPPO can modulate the activity of certain enzymes, including phospholipase C and protein kinase C. Additionally, DF-MPPO has been shown to have an effect on the release of certain neurotransmitters, including dopamine and acetylcholine. In vivo studies have demonstrated that DF-MPPO can modulate pain perception and memory function.
実験室実験の利点と制限
One of the main advantages of DF-MPPO is its specificity for the sigma-1 receptor. This specificity allows for the targeted modulation of cellular function, which can be useful in scientific research. Additionally, DF-MPPO has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of DF-MPPO is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several possible future directions for research involving DF-MPPO. One area of research involves the development of novel sigma-1 receptor ligands that have improved solubility and bioavailability. Additionally, DF-MPPO could be studied for its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, DF-MPPO could be used as a tool to better understand the role of the sigma-1 receptor in various physiological processes.
合成法
The synthesis of DF-MPPO involves several steps, including the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by the reaction of the resulting product with N-methyl-5-oxopentanamide. The final product is obtained through a purification process, which involves recrystallization and chromatography.
科学的研究の応用
DF-MPPO has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the modulation of the activity of certain receptors in the brain. DF-MPPO has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, memory, and mood regulation. Additionally, DF-MPPO has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c1-21-17(23)3-2-4-18(24)22-9-7-13(8-10-22)11-14-5-6-15(19)16(20)12-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIIVBLCWYPYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)


![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)